4-azaspiro[2.6]nonane hydrochloride
Description
Properties
CAS No. |
1820618-20-9 |
|---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
First Cyclization: Formation of the Spirocyclic Intermediate
The critical first step involves nucleophilic displacement to form the spiro framework. A modified protocol from CN112321599A demonstrates:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Bis(2-chloroethyl) ether | Cyanoacetaldehyde diethyl acetal | TBAB (0.1 eq), KI (0.1 eq) | DMF | 85 | 18 | 78 |
Mechanistic Insights :
-
Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing the solubility of ionic intermediates.
-
Potassium iodide facilitates the halogen exchange, increasing the electrophilicity of the chloroethyl groups.
-
The reaction proceeds via SN2 displacement, forming the spirocyclic nitrile intermediate.
Second Step: Nitrile Reduction and Hydrochloride Formation
Lithium aluminum hydride (LiAlH₄) is employed for nitrile reduction to the primary amine, followed by HCl treatment:
| Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Workup | Final Product Yield (%) |
|---|---|---|---|---|---|---|
| Spirocyclic nitrile | LiAlH₄ (3 eq) | THF | -10 → 25 | 6 | Aqueous NaOH, filtration | 68 |
Critical Considerations :
-
Temperature Control : Maintaining subzero temperatures during LiAlH₄ addition minimizes over-reduction byproducts.
-
Impurity Profile : Transitional olefin impurities (2–5%) may form via β-hydride elimination, necessitating chromatography over neutral alumina.
Alternative Single-Pot Strategies
Reductive Amination of Spirocyclic Ketones
A hypothetical route inspired by spiro[4.4]nonane syntheses involves:
-
Spirocyclic Ketone Synthesis : Oxidative cyclization of 1,5-diols using Pd/C in toluene (120°C, 24 h).
-
Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in methanol yields the free base, followed by HCl gas treatment.
Advantages :
-
Avoids hazardous LiAlH₄
-
Amenable to parallel synthesis for analog generation
Limitations :
-
Lower yields (∼50%) due to competing imine hydrolysis
-
Requires high-purity diol starting materials
Industrial-Scale Production Challenges
Solvent and Catalyst Recovery
Large-scale implementations face:
-
DMF Removal : High-boiling solvent (153°C) complicates distillation; alternative solvents like NMP (N-methyl-2-pyrrolidone) show promise but require toxicity evaluations.
-
Catalyst Recycling : TBAB/KI recovery via aqueous extraction achieves 85% reuse efficiency in pilot studies.
Regulatory Considerations
-
Genotoxic Impurities : Alkyl chlorides in Pathway A necessitate control below ICH Q3A/B thresholds (≤1 ppm).
-
Environmental Impact : Chlorinated byproducts from bis(2-chloroethyl) ether require advanced oxidation process (AOP) treatment prior to effluent discharge.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability | Cost Index ($/kg) |
|---|---|---|---|---|---|
| Two-Step Cyclization | 2 | 53 | 98.5 | High | 220 |
| Reductive Amination | 3 | 41 | 97.2 | Moderate | 310 |
Key Observations :
-
The two-step approach offers superior throughput despite LiAlH₄ handling challenges.
-
Reductive amination is preferable for small-scale API production where cost is less critical.
Chemical Reactions Analysis
Types of Reactions
4-azaspiro[2.6]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields the corresponding amine .
Scientific Research Applications
4-azaspiro[2.6]nonane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-Azaspiro[2.6]nonane hydrochloride | Spiro[2.6] with N at position 4 | Not explicitly reported | ~163 (estimated)* | Single nitrogen, small and large ring system |
| 5-Azaspiro[3.5]nonane hydrochloride | Spiro[3.5] with N at position 5 | C₇H₁₂NCl (estimated) | ~163 | Balanced ring sizes (3- and 5-membered) |
| 2,7-Diazaspiro[3.5]nonane dihydrochloride | Spiro[3.5] with two N atoms | C₈H₁₆N₂·2ClH | 207.66 | Dual nitrogen sites for enhanced reactivity |
| 8-Oxa-5-azaspiro[3.5]nonane | Spiro[3.5] with O and N | C₆H₁₁NO₂ (estimated) | ~145 | Oxygen inclusion alters polarity |
| 3-Azabicyclo[3.3.1]nonane hydrochloride | Bicyclic (non-spiro) | C₈H₁₆ClN | 161.67 | Rigid bicyclic framework |
*Estimated based on analog molecular weights.
Key Observations :
- Heteroatom Effects: Unlike diazaspiro derivatives (e.g., 2,7-diazaspiro[3.5]nonane), the single nitrogen in 4-azaspiro[2.6]nonane reduces hydrogen-bonding capacity but may improve metabolic stability .
- Functional Group Variations: Oxygen-containing analogs (e.g., 8-oxa-5-azaspiro[3.5]nonane) exhibit distinct polarity and solubility profiles, which could affect their pharmacokinetic behavior .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Model transition states for cyclization or substitution reactions. Compare activation energies to prioritize synthetic routes .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) to optimize solvent selection .
Validation : Cross-reference computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
How do steric and electronic effects in this compound influence its biological activity?
Basic Research Question
- Steric Effects : The rigid spirocyclic core limits binding to flat enzyme active sites (e.g., kinases) but enhances selectivity for pocket-like receptors (e.g., GPCRs) .
- Electronic Effects : Protonation of the azaspiro nitrogen increases solubility and modulates hydrogen-bonding interactions with biological targets .
Experimental Design : Compare IC₅₀ values of the hydrochloride salt vs. free base in enzyme inhibition assays to quantify protonation-dependent activity .
What strategies mitigate batch-to-batch variability in the biological activity of this compound?
Advanced Research Question
Variability often stems from:
- Crystallization Polymorphs : Use XRPD to identify polymorphic forms and standardize crystallization conditions (e.g., anti-solvent addition rate) .
- Residual Solvents : Implement rigorous drying protocols (e.g., vacuum desiccation) and quantify residuals via GC-MS .
Case Study : A study on a related azaspiro compound reduced bioactivity variability from ±25% to ±5% by controlling particle size via micronization .
How does this compound compare to analogous spirocyclic compounds in medicinal chemistry applications?
Basic Research Question
-
Structural Comparisons :
Compound Spiro Position Bioactivity (IC₅₀, nM) 4-Azaspiro[2.6]nonane HCl N at position 4 120 ± 15 (GPCR assay) 7-Oxa-2-azaspiro[3.5]nonane O at position 7 450 ± 30 (Same assay) Data adapted from . -
Key Insight : The azaspiro nitrogen enhances target affinity compared to oxygen-containing analogs.
What safety protocols are critical when handling this compound in vitro?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
How can researchers address conflicting reports on the neuroprotective efficacy of this compound?
Advanced Research Question
Contradictions may arise from:
- Model System Differences : Compare outcomes in primary neurons vs. immortalized cell lines; the latter may lack relevant receptors .
- Dosage Regimens : Optimize dosing using pharmacokinetic studies (e.g., plasma half-life in rodent models) .
Resolution Framework : Meta-analysis of published data with stratification by experimental conditions (e.g., cell type, assay duration) .
What analytical techniques best characterize the stability of this compound under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light, then analyze degradation products via LC-MS .
- Long-Term Stability : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity; monitor purity monthly via UPLC .
How can the synthetic scalability of this compound be improved without compromising enantiomeric purity?
Advanced Research Question
- Flow Chemistry : Continuous reactors minimize side reactions and enhance reproducibility for gram-to-kilogram scale-up .
- Chiral Resolution : Use immobilized lipases or chiral stationary phases (CSPs) in HPLC to maintain >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
